2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride
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Overview
Description
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride is a chemical compound that features a unique structure combining an oxazoline ring with a sulfanyl group and an amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an appropriate nitrile with an amino alcohol under acidic conditions.
Introduction of the Sulfanyl Group: The oxazoline intermediate is then treated with a thiol compound to introduce the sulfanyl group.
Formation of the Amine Hydrochloride: The final step involves the reaction of the sulfanyl oxazoline with an amine, followed by treatment with hydrochloric acid to form the amine hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazoline ring can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The oxazoline ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The amine hydrochloride moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine: Lacks the hydrochloride salt, which may affect its solubility and stability.
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride is unique due to its combination of an oxazoline ring, sulfanyl group, and amine hydrochloride. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H15ClN2OS |
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Molecular Weight |
210.73 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2OS.ClH/c1-7(2)5-6(9-10-7)11-4-3-8;/h3-5,8H2,1-2H3;1H |
InChI Key |
WOWWUCHRILOZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)SCCN)C.Cl |
Origin of Product |
United States |
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